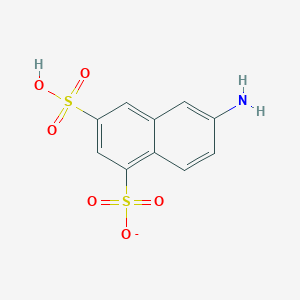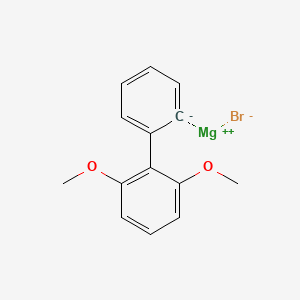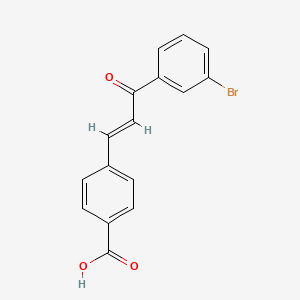
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to a propanoate moiety, which is further substituted with a 2-chloro-5-fluoropyridin-4-yl group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and tert-butyl propanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired conversion.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a carboxylic acid derivative.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl 2-(2-chloro-5-fluoropyridin-3-yl)propanoate: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. This positional change can affect its reactivity and binding properties.
tert-Butyl 2-(2-chloro-5-formylpyridin-4-yl)propanoate:
tert-Butyl 2-(2-bromo-5-fluoropyridin-4-yl)propanoate: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15ClFNO2 |
|---|---|
Poids moléculaire |
259.70 g/mol |
Nom IUPAC |
tert-butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C12H15ClFNO2/c1-7(11(16)17-12(2,3)4)8-5-10(13)15-6-9(8)14/h5-7H,1-4H3 |
Clé InChI |
BJJPVRMUBWZQFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NC=C1F)Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)


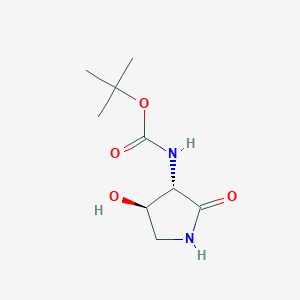
![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)



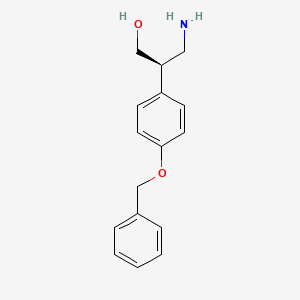
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
